molecular formula C24H21ClN4O2 B11633067 2,5-Pyrrolidinedione, 3-[[2-(3-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]- CAS No. 1040868-90-3

2,5-Pyrrolidinedione, 3-[[2-(3-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-

Cat. No.: B11633067
CAS No.: 1040868-90-3
M. Wt: 432.9 g/mol
InChI Key: YKHKGFIGRGWELI-UHFFFAOYSA-N
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Description

3-{[2-(3-CHLOROPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound with a unique structure that includes a pyrrolidine-2,5-dione core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(3-CHLOROPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Introduction of the 3-chlorophenylethyl group: This step involves a nucleophilic substitution reaction where the amino group of the pyrrolidine-2,5-dione reacts with a 3-chlorophenylethyl halide.

    Attachment of the phenyl diazenyl group: This is typically done through a diazotization reaction followed by coupling with the pyrrolidine-2,5-dione derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(3-CHLOROPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[2-(3-CHLOROPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[2-(3-CHLOROPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(3-CHLOROPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is unique due to its specific combination of functional groups and the resulting chemical and biological properties

Properties

CAS No.

1040868-90-3

Molecular Formula

C24H21ClN4O2

Molecular Weight

432.9 g/mol

IUPAC Name

3-[2-(3-chlorophenyl)ethylamino]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C24H21ClN4O2/c25-18-6-4-5-17(15-18)13-14-26-22-16-23(30)29(24(22)31)21-11-9-20(10-12-21)28-27-19-7-2-1-3-8-19/h1-12,15,22,26H,13-14,16H2

InChI Key

YKHKGFIGRGWELI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N=NC3=CC=CC=C3)NCCC4=CC(=CC=C4)Cl

Origin of Product

United States

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